molecular formula C3H3Br2F3OS B1651283 1,2-Dibromo-1-((trifluoromethyl)sulfinyl)ethane CAS No. 1253123-65-7

1,2-Dibromo-1-((trifluoromethyl)sulfinyl)ethane

Cat. No.: B1651283
CAS No.: 1253123-65-7
M. Wt: 303.93
InChI Key: ZYGJMEPSZYHFHV-UHFFFAOYSA-N
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Description

1,2-Dibromo-1-((trifluoromethyl)sulfinyl)ethane, also known as DBTF, is a chemical compound that has been widely used in scientific research. It is a colorless liquid that is soluble in organic solvents and has a strong odor. DBTF has been extensively studied due to its unique properties and potential applications in various fields.

Mechanism of Action

1,2-Dibromo-1-((trifluoromethyl)sulfinyl)ethane acts as an alkylating agent, which means that it can add an alkyl group to a molecule. This property makes it useful in organic synthesis, where it can be used to create new compounds by adding an alkyl group to a functional group. In biochemical studies, this compound can be used to label proteins and enzymes, allowing researchers to study their mechanism of action.
Biochemical and Physiological Effects:
This compound has been shown to have toxic effects on living organisms, including humans. It can cause skin irritation and respiratory problems if inhaled or ingested. In addition, this compound has been shown to have mutagenic and carcinogenic properties, which means that it can cause mutations in DNA and potentially lead to the development of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 1,2-Dibromo-1-((trifluoromethyl)sulfinyl)ethane in lab experiments is its ability to selectively alkylate certain functional groups, which can be useful in creating specific compounds. However, its toxic and mutagenic properties make it important to handle with caution and to use appropriate safety measures. In addition, its strong odor can make it difficult to work with in large quantities.

Future Directions

There are several potential future directions for research involving 1,2-Dibromo-1-((trifluoromethyl)sulfinyl)ethane. One area of interest is its use as a starting material for the synthesis of new compounds with potential applications in medicine or materials science. Additionally, further studies could be conducted on its mechanism of action and its potential use as a probe in biochemical studies. Finally, research could be done on ways to mitigate its toxic and mutagenic properties, potentially making it safer to handle in lab settings.

Scientific Research Applications

1,2-Dibromo-1-((trifluoromethyl)sulfinyl)ethane has been used in various scientific research applications, including as a reagent in organic synthesis, as a solvent for chemical reactions, and as a starting material for the synthesis of other compounds. It has also been used as a probe in biochemical studies to investigate the mechanism of action of certain enzymes and proteins.

Properties

IUPAC Name

1,2-dibromo-1-(trifluoromethylsulfinyl)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Br2F3OS/c4-1-2(5)10(9)3(6,7)8/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGJMEPSZYHFHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(S(=O)C(F)(F)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Br2F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001229697
Record name Ethane, 1,2-dibromo-1-[(trifluoromethyl)sulfinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001229697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253123-65-7
Record name Ethane, 1,2-dibromo-1-[(trifluoromethyl)sulfinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1253123-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethane, 1,2-dibromo-1-[(trifluoromethyl)sulfinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001229697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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